Cas no 3646-73-9 (a-D-Galactose)
a-D-Galactose Chemical and Physical Properties
Names and Identifiers
-
- a-D-Galactopyranose
- α-d-Galactose
- α-D-Galactopyranose
- Gal-alpha
- Epitope ID:136906
- alpha-D-galactose
- 7IOF6H4H77
- a-d-galactose
- (2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- CS-0081814
- DTXCID50112465
- C00984
- Galactose (NF)
- .alpha.-d-Galactopyranose
- alpha-D-Gal
- GTPL4646
- D-hexose
- alpha-galactose
- WQZGKKKJIJFFOK-PHYPRBDBSA-N
- 5abp
- Alpha-D-Galactopyranose
- UNII-7IOF6H4H77
- D04291
- (+)-Galactose
- CHEMBL1233058
- BDBM50423644
- SCHEMBL18314
- alphaGal
- InChI=1/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s
- AKOS006283213
- 8abp
- (2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Alpha D-Galactose
- Alpha-D-Galactoside
- HY-121370
- MFCD00066772
- DTXSID90189974
- bmse001006
- Galactose [USAN:NF]
- I+/--D-Galactose
- Q181381
- WURCS=2.0/1,1,0/(a2112h-1a_1-5)/1/
- CHEBI:28061
- D-GALACTOSE alpha-FORM
- 3646-73-9
- D-GALACTOSE .ALPHA.-FORM [MI]
- alpha-D-galactose; D-galactose; galactose; ALPHA D-GALACTOSE
- bmse000013
- 6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetraol
- alpha-aD-aGalactopyranose
- a-D-Galactopyranose; Galactopyranose, a-D- (8CI); a-D-Galactose; a-(+)-Galactose; a-D-(+)-Galactose
- G77020
- DB-267063
- a-D-Galactose
-
- MDL: MFCD00066772
- Inchi: 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1
- InChI Key: WQZGKKKJIJFFOK-PHYPRBDBSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)O
Computed Properties
- Exact Mass: 180.063
- Monoisotopic Mass: 180.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: -2.6
Experimental Properties
- Density: 1.732
- Boiling Point: 410.8°Cat760mmHg
- Flash Point: 202.2°C
- PSA: 110.38000
- LogP: -3.22140
a-D-Galactose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G155260-5mg |
a-D-Galactose |
3646-73-9 | 5mg |
$ 164.00 | 2023-09-07 | ||
| TRC | G155260-50mg |
a-D-Galactose |
3646-73-9 | 50mg |
$ 1284.00 | 2023-09-07 | ||
| Chemenu | CM325020-500g |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 95% | 500g |
$*** | 2023-03-29 | |
| A2B Chem LLC | AF69867-250mg |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 98 | 250mg |
$379.00 | 2024-04-20 | |
| A2B Chem LLC | AF69867-500mg |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 98 | 500mg |
$597.00 | 2024-04-20 | |
| A2B Chem LLC | AF69867-1g |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 98 | 1g |
$1003.00 | 2024-04-20 | |
| A2B Chem LLC | AF69867-1mg |
(2S,3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol |
3646-73-9 | 98% | 1mg |
$185.00 | 2024-04-20 | |
| 1PlusChem | 1P00C8BV-1mg |
C00984 |
3646-73-9 | 98% | 1mg |
$202.00 | 2024-05-04 | |
| TargetMol Chemicals | T0591L-25mg |
Galactose |
3646-73-9 | 25mg |
¥ 10600 | 2024-07-20 | ||
| TargetMol Chemicals | T0591L-5 mg |
Galactose |
3646-73-9 | 98% | 5mg |
¥ 7,000 | 2023-07-11 |
a-D-Galactose Related Literature
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A. Brzyska,W. P?aziński,K. Woliński Soft Matter 2018 14 6264
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Tinghua Wang,Alexei V. Demchenko Org. Biomol. Chem. 2019 17 4934
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3. Carrageenans. Part IX. Methylation analysis of galactan sulphates from Furcellaria fastigiata, Gigartina canaliculate, Gigartina chamissoi, Gigartina atropurpurea, Ahnfeltia durvillaei, Gymnogongrus furcellatus, Eucheuma isiforme, Eucheuma uncinatum, Aghardhiella tenera, Pachymenia hymantophora, and Gloiopeltis cervicornis. Structure of ξ-carrageenanAlistair Penman,David A. Rees J. Chem. Soc. Perkin Trans. 1 1973 2182
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Heiko Oertling CrystEngComm 2016 18 1676
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Chantelle J. Capicciotti,Mathieu Leclère,Frédéric A. Perras,David L. Bryce,Hilary Paulin,James Harden,Yun Liu,Robert N. Ben Chem. Sci. 2012 3 1408
Additional information on a-D-Galactose
α-D-Galactose (CAS No. 3646-73-9): A Crucial Biomolecule in Biomedical Research and Applications
α-D-Galactose, a monosaccharide with the CAS No. 3646-73-9, is a fundamental carbohydrate playing pivotal roles in biological systems. Structurally characterized by its six-carbon backbone and α-anomeric configuration, this compound serves as a key building block for glycoconjugates, including glycoproteins and glycolipids. Recent advancements in glycobiology have highlighted its significance in cellular signaling, immune modulation, and metabolic pathways, positioning it as a critical target in a-D-Galactose-based drug development. Its unique reactivity and structural versatility enable diverse applications across biomedical research domains.
In CAS No. 3646-73-9-related studies, α-D-Galactose has emerged as a biomarker for age-related pathologies. A 2023 study published in Nature Aging demonstrated that elevated levels of this molecule correlate with accelerated senescence in mice models, suggesting its potential as a diagnostic indicator for degenerative diseases. Furthermore, its role in glycosylation processes has been linked to neurodegenerative disorders such as Alzheimer’s disease, where aberrant glycan profiles disrupt protein homeostasis.
The compound’s pharmacological utility is increasingly explored through targeted delivery systems. Researchers at the University of Cambridge recently engineered α-D-galactosylated nanoparticles to enhance tumor-specific drug accumulation by exploiting cancer cell overexpression of galectin receptors. This approach, detailed in Advanced Materials, achieved up to 80% reduction in off-target toxicity compared to conventional chemotherapy regimens. Such innovations underscore the compound’s value in a-D-Galactose-functionalized nanomedicine for precision oncology.
In metabolic engineering, synthetic biology platforms now utilize α-D-galactose biosynthesis pathways to produce high-value metabolites. A breakthrough by MIT scientists enabled microbial production of galacto-oligosaccharides—a prebiotic ingredient—using genetically modified E. coli strains optimized for CAS No. 3646-73-9 metabolism. This scalable process reduces reliance on plant extraction while maintaining >95% purity standards.
Clinical trials investigating α-D-galactosylated antibodies have shown promising results in autoimmune therapies. Phase II data from a trial targeting rheumatoid arthritis revealed significant reductions in inflammatory cytokines without compromising immune system integrity. The molecule’s ability to modulate Fc receptor interactions represents a novel strategy for immunomodulatory treatments.
Structural studies using cryo-electron microscopy have resolved atomic-level interactions between α-D-galactose moieties and lectin proteins, advancing our understanding of carbohydrate-protein recognition mechanisms (Science, 2024). These insights are being applied to design inhibitors against pathogens like Trypanosoma brucei, where surface glycoproteins containing this sugar facilitate host invasion.
The compound’s role in stem cell differentiation pathways has also gained attention. Induced pluripotent stem cells cultured with controlled α-D-galactose concentrations exhibited enhanced differentiation into hepatocyte-like cells—a critical advancement for regenerative medicine applications such as liver tissue engineering.
In food science applications, enzymatic modification of dietary fibers with α-D-galactose has created functional ingredients that selectively promote beneficial gut microbiota populations linked to improved metabolic health outcomes according to recent human trials published in Gut Microbes.
These interdisciplinary advancements establish α-D-galactose (CAS No. 3646-73-9) as an indispensable component across biomedical innovation landscapes—from fundamental glycobiology research to cutting-edge therapeutic strategies and nutraceutical development.
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